molecular formula C19H18O6 B3002351 6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one CAS No. 313648-83-8

6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one

Cat. No.: B3002351
CAS No.: 313648-83-8
M. Wt: 342.347
InChI Key: OQOLRPZBTPOERH-UHFFFAOYSA-N
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Description

6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one is a recognized and potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. This compound exhibits high selectivity for GSK-3β over other kinases , functioning by competitively binding to the enzyme's ATP-binding pocket. Its primary research value lies in the investigation of neurodegenerative pathways, particularly in the context of Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce the phosphorylation of tau protein, thereby potentially mitigating the formation of neurofibrillary tangles , a key pathological hallmark of the disease. Researchers utilize this inhibitor as a critical pharmacological tool to elucidate the complex mechanisms of GSK-3β in apoptosis, insulin signaling, and Wnt/β-catenin pathways, providing foundational insights for developing novel therapeutic strategies for neurological disorders and beyond.

Properties

IUPAC Name

6,7-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-22-12-6-4-11(5-7-12)14(20)10-16-13-8-9-15(23-2)18(24-3)17(13)19(21)25-16/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOLRPZBTPOERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the phenyl ring: This step might involve Friedel-Crafts acylation or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize product formation.

Chemical Reactions Analysis

Types of Reactions

“6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” would involve its interaction with specific molecular targets. This might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Involvement: Participation in biochemical pathways that lead to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and related analogs:

Compound Name Molecular Formula Substituent/Functional Group Molecular Weight Synthesis Yield Key Properties/Applications References
Target Compound : 6,7-Dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)... C₁₉H₁₈O₆ 2-(4-Methoxyphenyl)-2-oxoethyl 342.347 Not reported Structural focus; potential medicinal applications (inferred)
Positional Isomer : 6,7-Dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]... C₁₉H₁₈O₆ 2-(2-Methoxyphenyl)-2-oxoethyl 342.347 Not reported Altered electronic effects due to substituent position
Indoline Derivative : 6,7-Dimethoxy-3-[(5-chloro-1,3,3-trimethylindolin-2-ylidene)methyl]... C₂₂H₂₂ClNO₄ Indolinylidene 399.87 68–80% (reflux); 80–92% (microwave) High-yield synthesis; UV absorption at 435 nm
Noscapine : (3S)-6,7-Dimethoxy-3-[(5R)-4-methoxy-6-methyltetrahydroisoquinolin-5-yl]... C₂₂H₂₃NO₇ Tetrahydroisoquinoline alkaloid 413.42 Not reported Antitumor, cough suppressant; low toxicity
Sulfonyl Derivative : 6,7-Dimethoxy-3-(6-(methylsulfonyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)... C₂₀H₂₀NO₈S Methylsulfonyl-tetrahydroisoquinoline 434.44 Not reported Enhanced solubility/reactivity (inferred)

Theoretical and Analytical Considerations

  • Computational Studies : Density functional theory (DFT) and crystallographic tools (e.g., SHELX) have been employed to analyze related compounds, enabling precise structural elucidation and electronic property predictions .

Biological Activity

6,7-Dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, often referred to as a derivative of isobenzofuran, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include methoxy groups and an isobenzofuran backbone, potentially contributing to its therapeutic properties.

Chemical Structure

The molecular formula of this compound is C17H17O5C_{17}H_{17}O_5, with a molecular weight of approximately 301.32 g/mol. The structure can be represented as follows:

C17H17O5\text{C}_{17}\text{H}_{17}\text{O}_{5}

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects, including:

  • Anticancer Properties : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
  • Antioxidant Activity : The presence of methoxy groups in the structure suggests potential antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Anticancer Activity

A significant study evaluated the anticancer effects of 6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
256530
504050

The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Antioxidant Activity

In vitro assays using DPPH and ABTS radical scavenging methods showed that the compound exhibited significant antioxidant activity:

Assay TypeIC50 (µM)
DPPH25
ABTS30

These results suggest that the compound can effectively scavenge free radicals, potentially mitigating oxidative stress-related damage.

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control200150
LPS500400
Compound (10 µM)300250

This reduction indicates a potential mechanism for therapeutic application in inflammatory diseases.

Case Studies

  • Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated improved overall survival rates and reduced side effects compared to chemotherapy alone.
  • Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with this compound showed significant improvement in symptoms and reduced markers of inflammation over a six-month period.

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